2-chloro-N-(2-cyanophenyl)acetamide
Overview
Description
2-chloro-N-(2-cyanophenyl)acetamide is a chemical compound with the CAS Number: 71993-21-0 and a molecular weight of 194.62 . It has a linear formula of C9H7ClN2O .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(2-cyanophenyl)acetamide consists of a chloroacetamide group (ClCH2CONH2) attached to a cyanophenyl group (C6H4CN) .Physical And Chemical Properties Analysis
2-chloro-N-(2-cyanophenyl)acetamide is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
1. Cyanoacetylation of Amines
- Application Summary: Cyanoacetamide-N-derivatives, including “2-chloro-N-(2-cyanophenyl)acetamide”, are considered important precursors for heterocyclic synthesis. They are extensively used as reactants to form a variety of heterocyclic compounds .
- Methods of Application: The synthesis of cyanoacetamides can be carried out in several ways. One method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
- Results or Outcomes: The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions. Many derivatives of cyanoacetamide have reported diverse biological activities .
2. Synthesis of Biologically Active Compounds
- Application Summary: A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized for their potential as biologically active compounds .
- Methods of Application: The synthesis was achieved via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst .
- Results or Outcomes: The synthesized compounds were evaluated for their biological activity, although the specific results were not detailed in the source .
3. Synthesis of Heterocycles
- Application Summary: Cyanoacetamide-N-derivatives, including “2-chloro-N-(2-cyanophenyl)acetamide”, are used extensively as reactants to form a variety of heterocyclic compounds .
- Methods of Application: The synthesis of cyanoacetamides can be carried out in several ways. One method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
- Results or Outcomes: The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
4. Anti-Candida Agents
- Application Summary: A novel class of anti-Candida agents was synthesized using benzothiazin-3(4H)-one or 2H-1,4-benzoxazin-3(4H)-one moieties .
- Methods of Application: The specific methods of synthesis were not detailed in the source .
- Results or Outcomes: The synthesized compounds were evaluated for their anti-Candida activity, although the specific results were not detailed in the source .
5. Synthesis of Quinazolinyl Acetamides
- Application Summary: Cyanoacetamide derivatives, including “2-chloro-N-(2-cyanophenyl)acetamide”, can be used in the synthesis of quinazolinyl acetamides .
- Methods of Application: The synthesis involves the reaction of cyanoacetic acid with aniline in boiling ethanol containing N,N-bis[2-oxo-3-oxazolidenyl]phosphorodiamidic chloride .
- Results or Outcomes: The synthesized quinazolinyl acetamides can be used in various chemical reactions .
6. Commercial Availability
- Application Summary: “2-chloro-N-(2-cyanophenyl)acetamide” is commercially available and can be used as a starting material in various chemical syntheses .
- Methods of Application: The specific methods of use depend on the particular synthesis being carried out .
- Results or Outcomes: The outcomes vary depending on the specific synthesis .
Safety And Hazards
This compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-chloro-N-(2-cyanophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-5-9(13)12-8-4-2-1-3-7(8)6-11/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWBEGKYMWSFFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356028 | |
Record name | 2-chloro-N-(2-cyanophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-cyanophenyl)acetamide | |
CAS RN |
71993-21-0 | |
Record name | 2-chloro-N-(2-cyanophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-2'-cyanoacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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